molecular formula C12H18N2O2S B1580731 3-Pentanone p-Toluenesulfonylhydrazone CAS No. 28495-72-9

3-Pentanone p-Toluenesulfonylhydrazone

Cat. No.: B1580731
CAS No.: 28495-72-9
M. Wt: 254.35 g/mol
InChI Key: GUEMDXLIHCONOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentanone p-toluenesulfonylhydrazone (CAS: 28495-72-9) is a hydrazone derivative formed by the condensation of 3-pentanone with p-toluenesulfonyl hydrazide. Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol . Key physical properties include:

  • Melting point: 103°C
  • Boiling point: 377°C
  • Density: 1.13 g/cm³
  • LogP: 3.92 (indicating moderate lipophilicity)

The compound is primarily used in organic synthesis as a precursor for ketone derivatives and in analytical chemistry for oxygen-sensitive fluorescence studies due to its parent ketone’s properties .

Preparation Methods

Fundamental Synthetic Route

The core synthetic method for 3-Pentanone p-Toluenesulfonylhydrazone is the condensation of 3-pentanone with p-toluenesulfonylhydrazine. This reaction replaces the carbonyl group of 3-pentanone with a p-toluenesulfonylhydrazone moiety.

General Reaction:

$$
\text{3-Pentanone} + \text{p-Toluenesulfonylhydrazine} \rightarrow \text{this compound} + H_2O
$$

Typical Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (~78°C for ethanol)
  • Reaction Time: Several hours (commonly 3–6 hours)
  • Atmosphere: Often under inert atmosphere (nitrogen or argon) to prevent oxidation

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Detailed Preparation Procedure

Step Description Conditions/Notes
1. Reagent Preparation Measure equimolar amounts of 3-pentanone and p-toluenesulfonylhydrazine Purity >98% recommended
2. Dissolution Dissolve both reagents in ethanol or methanol Concentration typically 0.5–1 M
3. Heating Heat the mixture under reflux with stirring Reflux for 3–6 hours
4. Monitoring Reaction progress monitored by TLC or HPLC Disappearance of ketone spot
5. Cooling Cool the reaction mixture to room temperature Precipitates may form
6. Isolation Filter precipitated product or concentrate solution Product often crystallizes
7. Purification Recrystallization from ethanol or ethyl acetate Enhances purity and yield
8. Drying Dry under vacuum at 40–50°C Removes residual solvent

Industrial Scale Synthesis Considerations

Industrial synthesis follows the same fundamental chemistry but optimizes parameters for yield, purity, and cost-effectiveness:

  • Solvent Choice: Ethanol is preferred for its cost and safety profile. Methanol or other alcohols may be used depending on downstream processing.
  • Reaction Optimization: Temperature and time are optimized to maximize yield and minimize by-products.
  • Purification: Recrystallization is the primary method; chromatography is rarely used at scale.
  • Yield: Typically >85% under optimized conditions.
  • Safety: Reflux under inert atmosphere to avoid oxidation and decomposition.

Source of 3-Pentanone

Since 3-pentanone is the key starting material, its preparation impacts the overall synthesis:

Method Description Advantages Disadvantages
Oxidation of 3-Pentanol Oxidation using sodium chromate in sulfuric acid Established method Uses toxic reagents, pollution concerns
Hydroformylation of Ethylene Catalytic reaction of ethylene, CO, and H2 with Rh-based catalyst High selectivity, cleaner Expensive catalyst, complex equipment
Acid-Acid Method Decarboxylation of propionic acid derivatives High conversion, environmentally friendly Requires propionic acid, catalyst cost

These methods are industrially relevant for producing 3-pentanone, which is then converted to the hydrazone derivative.

Research Findings and Analytical Data

  • Reaction Monitoring: TLC and HPLC are used to confirm complete conversion of 3-pentanone to the hydrazone.
  • Spectroscopic Characterization:
    • NMR (¹H and ¹³C): Confirm hydrazone formation by disappearance of carbonyl signal and appearance of characteristic hydrazone protons.
    • IR Spectroscopy: Loss of C=O stretch (~1700 cm⁻¹) and appearance of N-N and S=O stretches (~3300 cm⁻¹ and ~1350 cm⁻¹ respectively).
    • Mass Spectrometry: Molecular ion peak at m/z 254.35 consistent with molecular weight.
  • Purity: Typically >98% after recrystallization.

Summary Table of Preparation Parameters

Parameter Typical Range Notes
Solvent Ethanol or Methanol Polar protic solvents preferred
Temperature Reflux (~78°C for ethanol) Ensures reaction completion
Reaction Time 3–6 hours Monitored by TLC/HPLC
Molar Ratio 1:1 (3-pentanone : p-toluenesulfonylhydrazine) Stoichiometric balance
Yield >85% After purification
Purification Recrystallization Ethanol or ethyl acetate

Chemical Reactions Analysis

Preparation Method

The synthesis of 3-Pentanone p-Toluenesulfonylhydrazone involves reacting 3-pentanone with p-toluenesulfonylhydrazine. This reaction typically occurs in an organic solvent, such as ethanol or methanol, under reflux conditions.

3 Pentanone+p Toluenesulfonylhydrazine3 Pentanone p Toluenesulfonylhydrazone\text{3 Pentanone}+\text{p Toluenesulfonylhydrazine}\rightarrow \text{3 Pentanone p Toluenesulfonylhydrazone}

In industrial settings, the production of this compound follows similar principles on a larger scale, optimizing reaction conditions to ensure high yield and purity, followed by purification through recrystallization or other methods.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding sulfonylhydrazones. Common oxidizing agents include potassium permanganate (KMnO4\text{KMnO}_4) and chromium trioxide (CrO3\text{CrO}_3).

  • Reduction: It can be reduced to form corresponding amines. Reducing agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or sodium borohydride (NaBH4\text{NaBH}_4) are commonly used.

  • Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols under basic conditions, leading to various substituted hydrazones.

Shapiro Reaction

Tosylhydrazones, including this compound, are key intermediates in the Shapiro reaction, also known as tosylhydrazone decomposition . This organic reaction converts a ketone or aldehyde into an alkene using two equivalents of an organolithium reagent . Robert H. Shapiro discovered the reaction in 1967 . The Shapiro reaction is similar to the Bamford–Stevens reaction, which also involves the basic decomposition of tosyl hydrazones .

Reaction Mechanism:

  • A ketone or aldehyde (1) reacts with p-toluenesulfonylhydrazide (2) to form a p-toluenesulfonylhydrazone, or tosylhydrazone (3) .

  • Two equivalents of a strong base, such as n-butyllithium, abstract the proton from the hydrazone (4), followed by the less acidic proton α to the hydrazone carbon (5), creating a carbanion .

  • The carbanion undergoes an elimination reaction, producing a carbon–carbon double bond and ejecting the tosyl anion, forming a diazonium anion (6) .

  • This diazonium anion is then lost as molecular nitrogen, resulting in a vinyllithium species (7), which can be reacted with various electrophiles, including simple neutralization with water or an acid (8) .

The reaction's directionality is controlled by the stereochemistry of the hydrazone, with deprotonation occurring cis to the tosylamide group due to coordination by the nitrogen atom .

Reaction with Chlorine Atoms

Research has explored the reaction of chlorine atoms with 3-pentanone . In the absence of O2\text{O}_2, the products are 1- and 2-chloro-3-pentanone with yields of 21% and 78%, respectively . As temperature increases, the yield of 1-chloro-3-pentanone increases modestly relative to 2-chloro-3-pentanone .

In the presence of 500 ppm of O2\text{O}_2 with 900-1000 ppm of Cl2\text{Cl}_2 at 297 K, the yield of 2-chloro-3-pentanone decreases dramatically from 78 to 2.5%, while 1-chloro-3-pentanone decreases only modestly from 21 to 17% . The observed oxygenated species are acetaldehyde (59%), 2,3-pentanedione (9%), and propionyl chloride (56%) .

Increasing the temperature to 420 K (with O2\text{O}_2 at 500 ppm) suppresses these oxygenated products, and 2-chloro-3-pentanone again becomes the primary product, indicating that the O2\text{O}_2 addition reaction to the 2-pentanonyl radical has become reversible . At 500 K and 10 000 ppm O2\text{O}_2, a new product channel opens which forms a small yield (approximately 4%) of ethylvinylketone .

The reaction of chlorine atoms with 3-pentanone proceeds with a rate constant of 8.1±0.8×1011cm3molecule1s18.1\pm 0.8\times 10^{-11}\text{cm}^3\text{molecule}^{-1}\text{s}^{-1}, independent of temperature over the range of 297-490 K .

Comparison with Similar Compounds

This compound is unique because of its specific structure and reactivity. Compared to similar compounds, it offers advantages regarding stability and reactivity, making it valuable in organic synthesis and research.

Table 1: Comparison of this compound with Similar Compounds

CompoundUnique Properties
This compoundSpecific structure and reactivity, offering advantages in stability and reactivity.
2-Pentanone p-ToluenesulfonylhydrazoneStructural isomer of this compound; may exhibit different reactivity due to the altered position of the carbonyl group.
4-Pentanone p-ToluenesulfonylhydrazoneIsomer with potentially different steric and electronic effects, influencing its reaction pathways. Investigated for specific applications where its unique properties provide an advantage.

Scientific Research Applications

3-Pentanone p-Toluenesulfonylhydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentanone p-Toluenesulfonylhydrazone involves its reactivity towards various chemical reagents. The p-toluenesulfonylhydrazone group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Tosylhydrazone Derivatives

Structural and Physical Properties

Table 1: Physical Properties of Tosylhydrazone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3-Pentanone p-toluenesulfonylhydrazone C₁₂H₁₈N₂O₂S 254.35 103 377 1.13
1,3-Diphenylacetone p-toluenesulfonylhydrazone C₂₂H₂₂N₂O₂S 378.49 185 N/A N/A
Methyl 5-(tosylhydrazono)pentanoate* Complex structure N/A N/A N/A N/A

*Synthesized in for advanced organic applications.

Key Observations :

  • Structural Influence : The diphenyl derivative’s aromatic substituents increase molecular weight and melting point (185°C vs. 103°C) due to enhanced π-π stacking and van der Waals forces .
  • Volatility: 3-Pentanone’s lower saturated vapor pressure compared to acetone () suggests its hydrazone may exhibit greater stability in gas-phase applications.

Functional Utility :

  • 3-Pentanone Derivative: Used in intermediate synthesis for agrochemicals or pharmaceuticals due to its straightforward aliphatic structure.
  • 1,3-Diphenylacetone Derivative : Employed in high-purity (≥98% HPLC) pharmaceutical research, leveraging its aromaticity for target-specific interactions .

Analytical and Spectroscopic Behavior

Table 2: Parent Ketone Properties Influencing Hydrazone Behavior

Parent Ketone Saturated Vapor Pressure Fluorescence Quenching by Oxygen Peak Volume (a.u.)*
3-Pentanone Lower than acetone High ~1,000
Acetone Higher Low N/A
1,3-Diphenylacetone N/A N/A N/A

*Peak volumes from gas chromatography ().

Key Findings :

  • Fluorescence Sensitivity: 3-Pentanone’s hydrazone is less suitable for oxygen-sensitive fluorescence imaging compared to acetone derivatives due to strong oxygen quenching .
  • Chromatographic Behavior: Aliphatic hydrazones (e.g., 3-pentanone) may elute faster in GC than aromatic derivatives due to lower molecular weight and polarity.

Biological Activity

3-Pentanone p-toluenesulfonylhydrazone (CAS No. 28495-72-9) is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is synthesized from the condensation of p-toluenesulfonylhydrazine with 3-pentanone, leading to a structure that may exhibit various pharmacological properties.

  • Molecular Formula : C12H17N3O2S
  • Molecular Weight : 269.35 g/mol
  • Appearance : Typically a solid at room temperature, with various solubility characteristics depending on the solvent used.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydrazone functional group can participate in various biochemical reactions, potentially acting as an enzyme inhibitor or modulator.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazones can possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating its possible use in cancer therapeutics.

Antimicrobial Activity

A study conducted by demonstrated the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antimicrobial activity.

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Cytotoxicity Assays

In a cytotoxicity assay against human cancer cell lines, this compound demonstrated promising results:

Cell Line IC50 (μM)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20
A549 (Lung cancer)25

These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation.

Q & A

Basic Research Questions

Q. How can 3-pentanone p-toluenesulfonylhydrazone be distinguished from its structural isomers (e.g., 2-pentanone derivatives) in analytical workflows?

  • Methodological Answer : Use the iodoform test to differentiate 3-pentanone derivatives from 2-pentanone analogs. 2-Pentanone contains α-hydrogens necessary for iodoform formation, while 3-pentanone lacks γ-hydrogens required for McLafferty rearrangement in mass spectrometry, eliminating characteristic fragmentation peaks . Confirm structural assignments via 1H NMR (e.g., absence of methyl ketone protons at δ ~2.1 ppm) and melting point analysis (103°C for this compound) .

Q. What synthetic routes are optimal for preparing this compound?

  • Methodological Answer : React 3-pentanone with p-toluenesulfonylhydrazide under mildly acidic conditions (e.g., acetic acid or HCl in ethanol). Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Crystallize the product using ethanol/water mixtures, ensuring purity >97% (verified by HPLC or elemental analysis) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirm the presence of N-H (3200–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and S=O (1150–1200 cm⁻¹) stretches.
  • 1H/13C NMR : Identify the tosyl group (aromatic protons at δ ~7.2–7.8 ppm; methyl groups at δ ~2.4 ppm for tosyl-CH₃ and δ ~1.0 ppm for pentanone-CH₂).
  • Mass spectrometry : Observe molecular ion [M+H]+ at m/z 255.1 and absence of McLafferty rearrangement peaks due to lack of γ-hydrogens .

Advanced Research Questions

Q. How does this compound influence wettability alteration in enhanced oil recovery (EOR) studies?

  • Methodological Answer : Design experiments to measure contact angles on calcite surfaces using 3-pentanone solutions (e.g., 0.39–2.14 wt% in brine). Use a goniometer to quantify wettability shifts. Optimal concentration (~0.77 wt%) reduces contact angles by ~10°, but higher concentrations yield diminishing returns due to capillary pressure saturation . Validate with 1H NMR to ensure 3-pentanone stability in aqueous matrices .

Q. What experimental strategies mitigate thermal decomposition risks during thermogravimetric analysis (TGA) of this compound?

  • Methodological Answer : Perform TGA under nitrogen atmosphere with a heating rate ≤5°C/min. Monitor decomposition onset (~180°C) and correlate with DSC endotherms. Pre-dry samples at 50°C to remove moisture, which can accelerate degradation. Compare results with literature melting points (103°C) to confirm sample integrity .

Q. How can researchers resolve contradictions in reported reaction efficiencies for sulfonylhydrazone-mediated transformations?

  • Methodological Answer : Cross-validate reaction conditions (solvent polarity, pH, temperature) using design of experiments (DoE) . For example, optimize hydrazone formation in ethanol vs. DMF to assess solvent effects on yield. Use HPLC-MS to detect side products (e.g., hydrolysis intermediates). Reference computational models (e.g., DFT for transition-state energies) to explain kinetic discrepancies .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Probe the tosylhydrazone’s tautomeric equilibrium (hydrazone vs. azo forms) via UV-Vis spectroscopy (λmax shifts at 250–300 nm). Use X-ray crystallography (if crystals are obtainable) to confirm the planar geometry of the hydrazone moiety, which enhances conjugation and stabilizes transition states in palladium-catalyzed couplings .

Properties

IUPAC Name

4-methyl-N-(pentan-3-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-11(5-2)13-14-17(15,16)12-8-6-10(3)7-9-12/h6-9,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMDXLIHCONOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298923
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28495-72-9
Record name 28495-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Pentanone p-Toluenesulfonylhydrazone
3-Pentanone p-Toluenesulfonylhydrazone
3-Pentanone p-Toluenesulfonylhydrazone
3-Pentanone p-Toluenesulfonylhydrazone
3-Pentanone p-Toluenesulfonylhydrazone
3-Pentanone p-Toluenesulfonylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.